Colchicine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

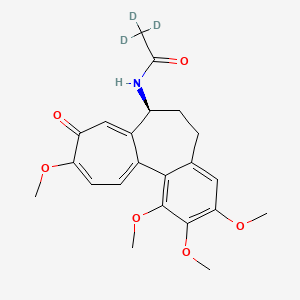

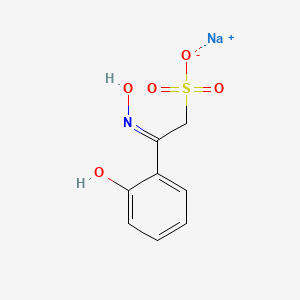

Colchicine-d3, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 402.461. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Gouty Arthritis and Familial Mediterranean Fever : Colchicine is recognized for its effectiveness in acute flares of gouty arthritis and familial Mediterranean fever (FMF). It has also shown utility in Behçet's disease and recurring pericarditis with effusion, although its effectiveness in other fibrotic inflammatory disorders has been mixed (Cocco, Chu, & Pandolfi, 2010).

Mechanisms of Action and Extended Therapeutic Uses : Colchicine's primary mechanism involves disrupting tubulin, leading to downregulation of inflammatory pathways and modulation of innate immunity. Its therapeutic use extends to conditions like osteoarthritis, pericarditis, and atherosclerosis (Leung, Hui, & Kraus, 2015).

Novel Applications in Oncology, Immunology, Cardiology, and Dermatology : Recent studies have explored colchicine's potential in these fields, demonstrating its utility in a variety of dermatological conditions and suggesting possible benefits in oncology and cardiology (Dasgeb et al., 2018).

Role in Acute and Chronic Coronary Syndromes : Colchicine has been associated with a reduced rate of cardiovascular events in both chronic and acute coronary syndromes. Its anti-inflammatory mechanism, especially its impact on leukocyte functions and inflammasome inhibition, is a key contributor to these effects (Imazio et al., 2020).

Inhibition of GABAA Receptors Independently of Microtubule Depolymerization : Colchicine has been shown to inhibit GABA(A) receptor function through mechanisms not related to microtubule depolymerization, indicating a broader range of cellular interactions (Bueno & Leidenheimer, 1998).

Potential in Fibrotic Disease Processes with Renal Consequences : Colchicine's anti-fibrotic properties have been studied in various renal diseases and other fibrotic conditions, indicating its potential in renal medicine (Solak et al., 2016).

Binding to Glycine Receptor α3 : Colchicine has been identified as binding to the Glycine Receptor α3, suggesting a potential role in the suppression of inflammatory pain (Zhou et al., 2018).

Mécanisme D'action

Target of Action

Colchicine-d3, similar to its parent compound colchicine, primarily targets the microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . This compound also interacts with the NLRP3 inflammasome and interleukin-1β (IL-1β) , key components of the innate immune system involved in inflammatory responses .

Mode of Action

This compound exerts its effects by binding to tubulin , a protein that polymerizes to form microtubules . This binding disrupts microtubule assembly , thereby inhibiting various microtubule-dependent processes . In terms of its anti-inflammatory action, this compound inhibits the activation of the NLRP3 inflammasome and reduces IL-1β production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By disrupting this pathway, this compound affects multiple downstream processes, including cell division, intracellular transport, and cell shape maintenance . Additionally, this compound modulates the NLRP3 inflammasome pathway and the IL-1β production pathway , thereby exerting anti-inflammatory effects .

Pharmacokinetics

This compound is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4 , play pivotal roles in governing its pharmacokinetics . This compound is primarily eliminated by the biliary system and intestines, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .

Result of Action

The disruption of microtubule assembly by this compound leads to the downregulation of multiple inflammatory pathways and the modulation of innate immunity . This results in the attenuation of inflammatory responses, which is beneficial in the treatment of conditions like gout and Familial Mediterranean Fever . Furthermore, this compound has been found to have anti-fibrotic activities and various effects on endothelial function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is light-sensitive and undergoes electrocyclic reaction upon exposure to light . Its photostability can be significantly improved via rebalancing the electron density of the tropolone ring system after solid form changes .

Analyse Biochimique

Biochemical Properties

Colchicine-d3, like its parent compound, interacts with tubulin, a protein that forms the microtubules of the cell. By binding to tubulin, this compound prevents the polymerization of tubulin into microtubules . This interaction disrupts the cell’s cytoskeleton, affecting processes such as cell division and intracellular transport .

Cellular Effects

The disruption of microtubule formation by this compound has profound effects on cells. It can halt cell division, as microtubules are essential for the separation of chromosomes during mitosis . Additionally, by disrupting the cytoskeleton, this compound can affect cell shape and movement .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the β-tubulin subunit of microtubules. This binding prevents the addition of further tubulin dimers, thus inhibiting the assembly of microtubules .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Initially, cells exposed to this compound may show disrupted cell division and altered cell morphology. Over time, however, cells may adapt to the presence of this compound, potentially developing resistance .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. At low doses, this compound may primarily affect rapidly dividing cells, while at higher doses, it may have more widespread effects, potentially leading to toxicity .

Metabolic Pathways

Its effects on metabolic pathways are also not well studied, but given its impact on cell division and movement, it could potentially affect a wide range of cellular processes .

Transport and Distribution

This compound is likely transported into cells via passive diffusion, given its small size and lipophilic nature . Once inside the cell, it can bind to tubulin and disrupt microtubule formation .

Subcellular Localization

Within the cell, this compound is likely to be found wherever tubulin is present. This includes the cytosol, where tubulin dimers are assembled into microtubules, and the mitotic spindle, where microtubules are actively being formed and broken down during cell division .

Propriétés

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-AVSFSGARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

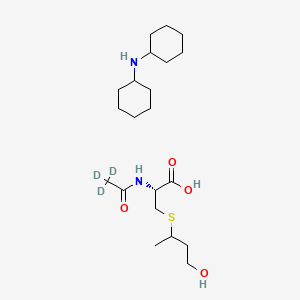

Q1: What is the role of Colchicine-d3 in studying the relationship between Colchicine plasma levels and Familial Mediterranean Fever treatment?

A1: this compound serves as an internal standard in the analytical method employed to measure Colchicine plasma concentrations []. In mass spectrometry, an internal standard like this compound is a compound chemically similar to the analyte (Colchicine) but differs in isotopic composition, resulting in a different mass-to-charge ratio.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)